molecular formula C10H21BO2 B1272692 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 69190-62-1

2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1272692
CAS RN: 69190-62-1
M. Wt: 184.09 g/mol
InChI Key: ZHBANXSNVFDSMK-UHFFFAOYSA-N
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Description

2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that is part of a class of molecules known for their utility in organic synthesis, particularly in cross-coupling reactions. The presence of the dioxaborolane moiety allows for selective synthesis and functionalization of various organic compounds, making it a valuable building block in the synthesis of pharmaceuticals and other complex molecules.

Synthesis Analysis

The synthesis of derivatives of 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves various strategies, including palladium-catalyzed cross-coupling reactions. For instance, the highly selective synthesis of 1-substituted (E)-buta-1,3-dienes using 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane as a building block has been reported, showcasing the compound's chemoselectivity for the Suzuki–Miyaura pathway over Heck coupling under biphasic conditions .

Molecular Structure Analysis

The molecular structure of derivatives of 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been extensively studied using techniques such as X-ray single crystal diffraction and density functional theory (DFT). These studies have confirmed the structures of various derivatives and provided insights into their conformational and crystallographic properties .

Chemical Reactions Analysis

The reactivity of 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives is characterized by their participation in substitution reactions and their ability to undergo hydroboration. These reactions are crucial for the synthesis of more complex molecules, such as pharmaceutical intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives have been explored through DFT calculations, which reveal information about the molecular electrostatic potential and frontier molecular orbitals. These properties are important for understanding the reactivity and stability of the compounds . Additionally, the lack of significant intermolecular interactions in the crystal structures of these compounds has been noted, which may influence their solubility and crystallization behavior .

Scientific Research Applications

Synthesis Processes

The compound 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various synthetic processes. For instance, it is utilized in the preparative synthesis via continuous flow, producing a general propargylation reagent used in organic synthesis (Fandrick et al., 2012). Additionally, it plays a role in the synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, with applications in inhibiting serine proteases (Spencer et al., 2002).

Material Chemistry

In material chemistry, this compound is involved in the creation of electrochemical properties and reactions of sulfur-containing organoboron compounds. It has been found to have a lower oxidation potential compared to organoborane, leading to efficient and selective substituted products (Tanigawa et al., 2016).

Organic Chemistry

In organic chemistry, 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a building block in the synthesis of various organic compounds. It is used in the synthesis of 1-substituted (E)-buta-1,3-dienes, demonstrating high chemoselectivity for the Suzuki–Miyaura pathway versus Heck coupling (Szudkowska‐Fratczak et al., 2014).

Pharmaceutical Applications

In the pharmaceutical field, it is used in the development of silicon-based drugs. An example is its role in the alternative synthesis of the retinoid agonist Disila-bexarotene, highlighting its potential in drug development (Büttner et al., 2007).

Polymer Science

The compound is also significant in polymer science, where it is utilized in the post-polymerization functionalization of poly(butadiene), allowing for the introduction of a range of polar groups into the polymer structure (Leicht et al., 2016).

Safety And Hazards

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is moisture sensitive and should be stored away from oxidizing agents. The container should be kept tightly closed and placed in a cool, dry, and well-ventilated condition. Ignition sources should be kept away .

properties

IUPAC Name

2-butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BO2/c1-6-7-8-11-12-9(2,3)10(4,5)13-11/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBANXSNVFDSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20378596
Record name 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS RN

69190-62-1
Record name 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69190-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20378596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,2-Dioxaborolane, 2-butyl-4,4,5,5-tetramethyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
H Wang, S Yu, Z Qi, X Li - Organic letters, 2015 - ACS Publications
Rhodium(III)-catalyzed direct alkylation of arenes using commercially available alkyltrifluoroborates is disclosed. Oximes, heteroarenes, azomethines, N-nitrosoamines, and amides are …
Number of citations: 103 pubs.acs.org
MD Aparece - 2020 - search.proquest.com
This dissertation describes the development of various palladium-catalyzed syntheses of organoboron compounds with the 1, 2-metallate shift of organoboron “ate” complexes as a …
Number of citations: 1 search.proquest.com
Y Yu - 2004 - search.proquest.com
The copper (I) carboxylate-mediated, palladium-catalyzed coupling of various thioorganics has been proved efficient with both boronic acids and organo-tri-n-butylstannanes. However, …
Number of citations: 0 search.proquest.com
A Seim - 2022 - dspace.mit.edu
Organoboranes represent a privileged class of intermediates and are integral to the syntheses of numerous medicinally relevant molecules. The synthesis of organoboranes is usually …
Number of citations: 0 dspace.mit.edu

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